1-Phenylbutan-2-one

Biocatalysis Enantioselective reduction Alcohol dehydrogenase engineering

1-Phenylbutan-2-one (benzyl ethyl ketone, BEK) is a C10 arylalkyl ketone (C₆H₅CH₂COC₂H₅, MW 148.20) belonging to the benzyl ketone subclass of aromatic ketones. It is a colorless to pale yellow combustible liquid with a boiling point of 226–230 °C at atmospheric pressure (109–112 °C at 15 mmHg), density of 0.988–0.998 g/mL at 20–25 °C, refractive index n20/D of 1.509–1.513, and flash point of 90 °C.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 1007-32-5
Cat. No. B047396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylbutan-2-one
CAS1007-32-5
SynonymsBenzyl Ethyl Ketone;  Ethyl Benzyl Ketone;  NSC 133447
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCCC(=O)CC1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyGKDLTXYXODKDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylbutan-2-one (CAS 1007-32-5): Physicochemical Baseline and Procurement-Relevant Properties of Benzyl Ethyl Ketone


1-Phenylbutan-2-one (benzyl ethyl ketone, BEK) is a C10 arylalkyl ketone (C₆H₅CH₂COC₂H₅, MW 148.20) belonging to the benzyl ketone subclass of aromatic ketones . It is a colorless to pale yellow combustible liquid with a boiling point of 226–230 °C at atmospheric pressure (109–112 °C at 15 mmHg), density of 0.988–0.998 g/mL at 20–25 °C, refractive index n20/D of 1.509–1.513, and flash point of 90 °C [1]. Commercially available at ≥98% purity (GC) from major international suppliers, 1-phenylbutan-2-one serves as a synthetic intermediate in pharmaceutical research, a substrate in enantioselective biocatalysis studies, and a model compound in physicochemical investigations of aromatic interactions [1]. Its single benzyl substituent and ethyl ketone backbone distinguish it from both shorter-chain (phenylacetone), longer-chain (1-phenyl-2-pentanone), positional isomeric (4-phenyl-2-butanone), and bis-aromatic (dibenzyl ketone) analogs, giving rise to the differential properties documented below.

Why 1-Phenylbutan-2-one Cannot Be Replaced by Generic Benzyl Ketone Analogs: Structural Determinants of Function


Despite sharing the benzyl ketone core, 1-phenylbutan-2-one occupies a structurally unique position among its nearest homologs. A single methylene unit difference from phenylacetone (C9) or 1-phenyl-2-pentanone (C11) produces large, quantifiable shifts in enzymatic enantioselectivity ; a positional shift of the carbonyl from the 2- to the 4-position (as in 4-phenyl-2-butanone) drastically alters both metabolic fate and biocatalytic reduction outcomes [1]; and the removal of a second aromatic ring (contrast with dibenzyl ketone) eliminates a 12.9 ± 4.9 kJ mol⁻¹ intramolecular π–π stabilizing interaction that fundamentally changes conformational behavior [2]. Furthermore, phenylacetone—the closest structural analog—is a Schedule II controlled substance in the United States, imposing regulatory burdens irrelevant to 1-phenylbutan-2-one [3]. These inter-compound differences are non-linear with chain length and cannot be predicted from homology alone; the quantitative evidence below makes clear that generic substitution, without experimental verification for the specific application, carries a high risk of divergent performance.

Quantitative Comparative Evidence for 1-Phenylbutan-2-one Relative to Closest Analogs


Enantioselectivity Superiority Over Phenylacetone and 4-Phenyl-2-butanone in TeSADH W110G Biocatalytic Ketone Reduction

In the Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) W110G mutant-catalyzed reduction, 1-phenyl-2-butanone delivers 91.6% (S)-configured alcohol product at 95.8% substrate conversion, representing a 12.6 percentage-point improvement in stereochemical fidelity over phenylacetone (79.0% S-product at 99.9% conversion) and a 21.1 percentage-point advantage over the positional isomer 4-phenyl-2-butanone (70.5% S-product at 99.1% conversion) under identical conditions [1][2]. The same mutant library also achieves >99.9% ee for both 1-phenyl-2-butanone and 4-phenyl-2-butanone with optimized variants (W110Q, W110M, W110L, W110V, W110I), but the W110G data reveal the intrinsic substrate-dependent selectivity hierarchy that sets 1-phenyl-2-butanone apart [2].

Biocatalysis Enantioselective reduction Alcohol dehydrogenase engineering

Metabolic Stability: Absence of Benzoic Acid Metabolite Contrasted with Phenylacetone in Rabbit Liver Preparations

In a direct comparative in vitro metabolism study using rabbit liver 9000g supernatant fraction, phenylacetone incubation produced detectable benzoic acid as a confirmed metabolite (verified by ²H₅-phenyl-labeled phenylacetone recovery), whereas no benzoic acid was detectable from phenyl-2-butanone incubations under identical 30- and 60-minute conditions [1]. Instead, phenyl-2-butanone metabolism proceeded primarily via ketone reduction to the corresponding alcohol, plus small amounts of 1,2-glycols and ketols, without the oxidative phenyl ring cleavage that generates benzoic acid from phenylacetone [1]. This pathway divergence directly impacts both toxicological interpretation and metabolite profiling strategies in drug discovery programs.

Drug metabolism Xenobiotic biotransformation Toxicology

Chain-Length-Dependent Enantioselectivity Peak: 1-Phenyl-2-butanone Outperforms Both Shorter and Longer Homologs in TeSADH W110A Reduction

A systematic study of substrate chain-length effects on the enantioselectivity of TeSADH W110A-catalyzed asymmetric reduction examined 1-phenyl-2-propanone (C9), 1-phenyl-2-butanone (C10), and 1-phenyl-2-pentanone (C11) . The results demonstrated that 1-phenyl-2-butanone exhibits a significant improvement in enantioselectivity compared to both the shorter-chain (C9) and longer-chain (C11) homologs . This non-monotonic structure–selectivity relationship—where the C10 substrate outperforms both the C9 and C11 analogs—indicates that 1-phenyl-2-butanone resides at an optimal chain-length window for the TeSADH active site geometry. Complementary data from W110A TeSADH studies confirm that 1-phenyl-2-propanone (7a) is reduced with lower ee than 2-butanone derivatives (i.e., 1-phenyl-2-butanone and 4-phenyl-2-butanone) [1].

Substrate engineering Enantioselective biotransformation Structure–activity relationship

Intramolecular Interaction Profile: Weak C–H···π in BEK Versus Strong π–π Stacking (12.9 ± 4.9 kJ mol⁻¹) in Dibenzyl Ketone

A quantitative calorimetric and structural comparison of benzyl ethyl ketone (BEK, i.e., 1-phenylbutan-2-one) and dibenzyl ketone (DBK) was performed using combustion calorimetry, X-ray crystallography, and variable-temperature ¹H-NMR spectroscopy [1]. The standard molar enthalpy of formation in the gaseous state at T = 298.15 K was derived for both compounds. A homodesmic reaction scheme yielded the first calorimetric evaluation of the interaction enthalpy between two stacked phenyl rings in DBK: a stabilizing enthalpic effect of 12.9 ± 4.9 kJ mol⁻¹ associated with intramolecular π–π interaction [1]. In contrast, BEK—possessing only a single phenyl ring—exhibits only a weak C–H···π interaction detectable by variable-temperature ¹H-NMR, with no measurable π–π stacking contribution [1]. Quantum chemical calculations at B3LYP/6-311++G(d,p) and MP2 levels corroborate the experimental findings [1].

Physical organic chemistry Aromatic interactions Calorimetry

Regulatory and Safety Profile Differentiation: Non-Controlled Status and Distinct GHS Hazard Classification Versus Closest Analogs

1-Phenylbutan-2-one is classified under the Globally Harmonized System (GHS) with hazard statement H302 (Harmful if swallowed; Acute Toxicity Category 4, Oral), accompanied by H227 (Combustible liquid), based on aggregated notifications from 24 companies to the ECHA C&L Inventory, where H302 is assigned with 100% agreement . In contrast, its positional isomer 4-phenyl-2-butanone carries a broader hazard profile including H315 (Causes skin irritation) and H319 (Causes serious eye irritation) in addition to H303 (May be harmful if swallowed) . More critically, phenylacetone (1-phenyl-2-propanone)—the nearest homolog with one fewer methylene unit—is classified as a Schedule II controlled substance by the US Drug Enforcement Administration (21 CFR §1308.12), imposing DEA licensing, recordkeeping, and procurement restrictions that do not apply to 1-phenylbutan-2-one [1]. 1-Phenyl-2-pentanone, despite being non-controlled, carries H302 + H319 (Acute toxicity oral + Serious eye damage/irritation) .

Chemical procurement Regulatory compliance Laboratory safety

Evidence-Backed Application Scenarios Where 1-Phenylbutan-2-one Delivers Verified Differentiation


Enantioselective Biocatalytic Synthesis of Chiral (S)-1-Phenyl-2-butanol as a Pharmaceutical Intermediate

When developing TeSADH-based biocatalytic reduction processes for producing enantiopure secondary alcohols, 1-phenylbutan-2-one is the preferred prochiral ketone substrate. Direct comparative data demonstrate that the W110G TeSADH mutant converts 1-phenyl-2-butanone to the (S)-alcohol with 91.6% enantioselectivity—12.6 percentage-points higher than phenylacetone and 21.1 points higher than 4-phenyl-2-butanone [1]. Optimized W110 mutants (W110Q, W110M, W110L, W110V, W110I) achieve >99.9% ee with this substrate, enabling access to enantiopure (S)-1-phenyl-2-butanol for use in asymmetric synthesis and pharmaceutical building block preparation [1]. The chain-length study further confirms that the C10 scaffold outperforms both C9 and C11 homologs in this biocatalytic platform , making 1-phenylbutan-2-one the rational choice for process chemistry groups optimizing chiral alcohol production.

Drug Metabolism Studies Requiring Clean Metabolite Profiles Without Benzoic Acid Interference

For ADME/Tox laboratories conducting in vitro metabolite profiling on benzyl ketone scaffolds, 1-phenylbutan-2-one offers a distinct advantage over phenylacetone: it does not undergo oxidative phenyl cleavage to produce benzoic acid. This was confirmed in direct comparative rabbit liver 9000g supernatant experiments where benzoic acid was a verified metabolite of phenylacetone but was undetectable from phenyl-2-butanone incubations [2]. The cleaner metabolic profile—limited primarily to ketone reduction and minor glycol/ketol formation—simplifies LC-MS/MS metabolite identification workflows and reduces the risk of benzoic acid-related confounding in toxicity screening assays. 3-Methyl-1-phenyl-2-butanone, by contrast, yields eight additional metabolites beyond the corresponding alcohol, further complicating analysis [2].

Physicochemical Research on Aromatic Interactions Using Benzyl Ketones as Model Systems

In calorimetric and spectroscopic investigations of intramolecular aromatic interactions, 1-phenylbutan-2-one (BEK) is the essential mono-phenyl reference compound. The landmark study by Lima et al. established that dibenzyl ketone (DBK) exhibits a strong intramolecular π–π stacking interaction with a stabilizing enthalpy of 12.9 ± 4.9 kJ mol⁻¹, while BEK—lacking a second aromatic ring—exhibits only a weak C–H···π interaction [3]. Researchers studying the thermodynamics of aromatic stacking can use 1-phenylbutan-2-one as the matched single-ring control to isolate and quantify intermolecular π-effects without the confounding influence of intramolecular ring–ring interactions present in DBK. This makes BEK an indispensable calibration compound for computational and experimental studies of aromatic interactions in ketone systems.

Legitimate Chemical Synthesis Requiring a Non-Controlled Benzyl Ketone Building Block

For academic and industrial synthetic chemistry groups needing a benzyl alkyl ketone intermediate without DEA regulatory burden, 1-phenylbutan-2-one is the direct substitute for Schedule II-controlled phenylacetone. Phenylacetone (P2P) is classified as a Schedule II controlled substance in the United States, imposing procurement licensing, usage logging, secure storage, and disposal documentation requirements [4]. 1-Phenylbutan-2-one provides an additional methylene unit in the alkyl chain while remaining completely uncontrolled, enabling reactions such as α-bromination (to 1-bromo-1-phenyl-2-butanone), enolate alkylation, and heterocycle construction without regulatory friction . The compound's narrower GHS hazard profile (H302 only, vs. H315 + H319 for the 4-phenyl isomer) further reduces laboratory handling complexity .

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